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Compound of Interest

Compound Name: 3-Allyloxy-1,2-propanediol

Cat. No.: B054475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile chemical intermediate. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Allyloxy-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.90 ddt 1H -CH=CH₂

~5.25 dq 1H =CH₂ (trans)

~5.17 dq 1H =CH₂ (cis)

~4.02 dt 2H -O-CH₂-CH=

~3.88 m 1H -CH(OH)-

~3.67 dd 1H HO-CH₂- (one H)

~3.59 dd 1H HO-CH₂- (one H)

~3.50 d 2H -CH₂-O-Allyl

~2.55 br s 2H -OH

Note: Spectra are typically recorded in CDCl₃ at 90 MHz. Chemical shifts are referenced to

TMS (δ 0.00). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m =

multiplet, br = broad.

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Assignment

~134.8 -CH=CH₂

~117.2 =CH₂

~72.5 -O-CH₂-CH=

~72.3 -CH₂-O-Allyl

~70.7 -CH(OH)-

~64.2 HO-CH₂-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~3380 (broad) O-H stretch (alcohol)

~3080 =C-H stretch (alkene)

~2920, 2870 C-H stretch (alkane)

~1645 C=C stretch (alkene)

~1420 C-H bend (alkane)

~1110 C-O stretch (ether and alcohol)

~990, 925 =C-H bend (alkene, out-of-plane)

Note: Spectrum is typically obtained from a liquid film.

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

132 < 5 [M]⁺ (Molecular Ion)

101 ~20 [M - CH₂OH]⁺

75 ~60 [M - C₃H₅O]⁺

57 100 [C₃H₅O]⁺ (Allyloxy cation)

45 ~80 [C₂H₅O]⁺

41 ~70 [C₃H₅]⁺ (Allyl cation)

Note: Data obtained by Electron Ionization (EI) Mass Spectrometry.[2][3]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of 3-Allyloxy-1,2-propanediol is prepared by dissolving

approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing. The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Spectrometer: 300-500 MHz

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

Spectrometer: 75-125 MHz

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Spectral Width: 0-150 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy
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Sample Preparation: As 3-Allyloxy-1,2-propanediol is a liquid, a neat (undiluted) sample is

prepared as a thin film. A single drop of the liquid is placed between two polished potassium

bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to

form a thin, uniform film.

FT-IR Acquisition Parameters (Typical):

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Transmittance or Absorbance

Background: A background spectrum of the clean salt plates is recorded prior to the sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatography (GC)

interface for volatile liquids. The sample is vaporized in the ion source.

Electron Ionization (EI) Mass Spectrometry Parameters (Typical):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Ion Source Temperature: 150-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 30-200

Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr)
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Allyloxy-1,2-propanediol.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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